

analytical methods for sodium hexanoate quantification

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Compound of Interest

Compound Name: Sodium hexanoate

CAS No.: 10051-44-2

Cat. No.: B156145

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Application Note: Analytical Strategies for the Quantification of **Sodium Hexanoate**

Abstract

Sodium hexanoate (Sodium Caproate; NaC₆) is a medium-chain fatty acid salt widely utilized as a permeation enhancer in oral peptide delivery systems and as a histone deacetylase (HDAC) inhibitor. Its quantification presents unique analytical challenges due to its lack of a strong UV chromophore, high water solubility, and the volatility of its free acid form. This guide provides three distinct, validated protocols tailored to specific development stages: GC-FID for drug substance purity and formulation content; RP-HPLC-UV for routine quality control and dissolution testing; and LC-MS/MS for high-sensitivity pharmacokinetic (PK) profiling in plasma.

Analytical Strategy & Method Selection

The choice of method depends strictly on the matrix and the required sensitivity. **Sodium hexanoate** exists in equilibrium with hexanoic acid depending on pH. Successful analysis requires controlling this equilibrium.

Feature	GC-FID (Protocol A)	RP-HPLC-UV (Protocol B)	LC-MS/MS (Protocol C)
Primary Application	API Purity, Drug Content (Assay)	Dissolution, Routine QC, Stability	Bioanalysis (Plasma/Serum PK)
Detection Limit	~10 µg/mL	~50 µg/mL	~1-5 ng/mL
Key Mechanism	Volatilization of free fatty acid	Hydrophobic retention of unionized acid	Ionization of derivatized adduct
Pros	High resolution, industry standard for fatty acids	Simple instrumentation, aqueous compatible	Extreme sensitivity, matrix versatility
Cons	Requires acidification/extraction	Weak UV signal (210 nm), baseline drift	Complex sample prep (Derivatization)

Protocol A: GC-FID for Drug Content & Purity

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for fatty acid quantification. Since **sodium hexanoate** is a non-volatile salt, it must be converted in situ to volatile hexanoic acid using a strong acid, followed by extraction into an organic solvent.

Reagents & Materials

- Analyte: **Sodium Hexanoate** Reference Standard (>99%).
- Internal Standard (IS): Valeric Acid (C5) or Heptanoic Acid (C7). Note: Valeric acid is preferred due to closer elution time.
- Solvent: Ethyl Acetate (HPLC Grade).
- Acidifier: 1N Hydrochloric Acid (HCl).

Instrument Parameters

- System: Agilent 7890/8890 or equivalent with FID.

- Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol), 30m x 0.32mm, 0.25 μ m film. Why: FFAP phases are designed specifically to analyze free fatty acids without peak tailing.
- Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
- Inlet: Split ratio 10:1 @ 240°C.
- Detector: FID @ 250°C. H₂ (30 mL/min), Air (400 mL/min).

Step-by-Step Procedure

- Internal Standard Solution: Prepare 1.0 mg/mL Valeric Acid in Ethyl Acetate.
- Sample Preparation:
 - Weigh ~50 mg of **Sodium Hexanoate** sample into a glass vial.
 - Dissolve in 5.0 mL of HPLC-grade water.
 - Acidification: Add 1.0 mL of 1N HCl. (Converts NaC₆ Hexanoic Acid).
 - Extraction: Add 5.0 mL of Internal Standard Solution.
 - Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes to separate layers.
- Injection: Transfer the top organic layer (Ethyl Acetate) to a GC vial. Inject 1 μ L.

Data Processing

Calculate the Area Ratio (

). Quantify against a calibration curve (0.1 – 10 mg/mL).

Protocol B: RP-HPLC-UV for Dissolution & QC

Rationale: For routine lab testing where GC is unavailable or for aqueous dissolution samples, HPLC is preferred. Because the hexanoate anion is polar and does not retain well on C18, the

mobile phase pH must be lowered ($\text{pH} < \text{pKa} \sim 4.8$) to suppress ionization, forcing the molecule into its neutral, hydrophobic hexanoic acid form.

Instrument Parameters

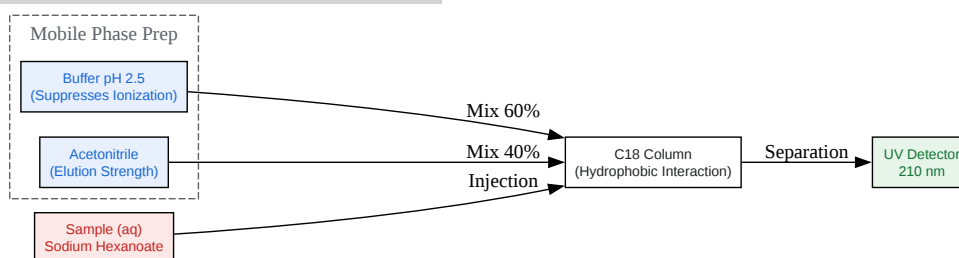
- Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 μm (or equivalent).
- Wavelength: 210 nm.^[1] Critical: Hexanoate has only a weak carboxyl carbonyl absorbance. High purity solvents are required to minimize background noise.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

Mobile Phase Strategy

- Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
- Mobile Phase B: Acetonitrile (ACN).^{[2][3]}
- Isocratic Mode: 40% ACN / 60% Buffer.
 - Note: If peak shape is broad, increase buffer concentration to 50 mM to improve buffering capacity against the salt.

Workflow Visualization

Fig 1: Ion-Suppression RP-HPLC Strategy. Low pH converts hexanoate to hexanoic acid for C18 retention.



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Protocol C: LC-MS/MS for Bioanalysis (Plasma/Serum)

Rationale: In biological matrices, direct analysis is difficult due to matrix interference and poor ionization of fatty acids. Derivatization with 3-Nitrophenylhydrazine (3-NPH) is the industry-standard "high-performance" method. It converts the carboxylic acid to a hydrazide, adding a hydrophobic moiety that improves C18 retention and provides a strong specific fragment for MS/MS detection.

Reaction Chemistry

MS/MS Parameters (Triple Quadrupole)

- Ionization: ESI Negative Mode.
- Transitions (MRM):
 - Hexanoate-3NPH: m/z 250.1
137.1 (Quantifier), 250.1
106.1 (Qualifier).

- IS (d3-Hexanoate-3NPH): m/z 253.1

137.1.

Step-by-Step Protocol

- Sample Prep: Aliquot 50 μ L Plasma. Add 200 μ L ACN (containing deuterated IS) to precipitate proteins. Centrifuge.
- Derivatization:
 - Take 50 μ L of supernatant.
 - Add 25 μ L 200 mM 3-NPH (in 50% ACN).
 - Add 25 μ L 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.
 - Incubate at 40°C for 30 minutes.
- Quench: Add 400 μ L 0.1% Formic Acid / 10% ACN.
- LC Separation:
 - Column: Waters BEH C18, 2.1 x 50 mm, 1.7 μ m.
 - Gradient: 0.1% Formic Acid (A) / ACN (B).[\[2\]](#)[\[3\]](#) 10% B to 90% B over 5 mins.

Summary of Validation Parameters

Parameter	Acceptance Criteria (Pharma)	Notes
Linearity (R ²)	> 0.999	Critical for assay methods.
Recovery	98.0% – 102.0%	Ensure extraction efficiency in GC method.
Precision (RSD)	< 2.0%	For HPLC/GC Assay.[1][2][4]
Tailing Factor	< 1.5	Use "FFAP" columns for GC and "End-capped" C18 for HPLC to minimize tailing.

References

- United States Pharmacopeia (USP). Sodium Caprylate Monograph. USP-NF. (Standard methodology for C8 homolog, applicable to C6).
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- Creative Proteomics. "GC-FID Protocol for SCFA Analysis." (Industrial standard for fatty acid volatile analysis).
- Gupta, R. K., et al. (2009). "Estimation of Sodium Valproate in Tablet Dosage Form by RP-HPLC." [1] *International Journal of Pharmaceutical Sciences and Drug Research*. (Demonstrates low-pH phosphate buffer strategy for branched fatty acid salts).

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